![molecular formula C16H17NO3S B5746915 methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5746915.png)
methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate, also known as ITMC, is a synthetic compound that has gained attention in scientific research for its potential applications in various fields. It is a thiophene derivative that has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate is not fully understood, but studies have suggested that it may work by inhibiting enzymes involved in DNA replication and repair, leading to cell death. It has also been suggested that methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate may inhibit the expression of certain genes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory activities. It has also been shown to reduce oxidative stress and improve mitochondrial function. methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate has been found to modulate the expression of various cytokines and chemokines, which play a role in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate has several advantages for lab experiments, including its ease of synthesis and availability. It is also stable under various conditions and has shown low toxicity in vitro. However, its limitations include its poor solubility in water and limited bioavailability, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate research, including exploring its potential as a therapeutic agent for cancer, viral infections, and bacterial infections. Further studies are needed to understand its mechanism of action and optimize its synthesis for improved efficacy. Additionally, studies are needed to evaluate its safety and toxicity in vivo and its potential for drug development.
Conclusion
In conclusion, methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate is a synthetic compound that has shown potential in various scientific research applications. Its ease of synthesis and availability make it a promising candidate for drug development. Further studies are needed to fully understand its mechanism of action and optimize its synthesis for improved efficacy. methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate has the potential to be a valuable tool in the fight against cancer, viral infections, and bacterial infections.
Méthodes De Synthèse
The synthesis of methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate involves the reaction of 4-isopropylbenzoic acid with thionyl chloride to form 4-isopropylbenzoyl chloride. This compound is then reacted with 3-amino-2-thiophenecarboxylic acid to form methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate. The synthesis has been optimized using different techniques, including microwave irradiation, ultrasound-assisted synthesis, and solvent-free synthesis.
Applications De Recherche Scientifique
Methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate has shown potential in various scientific research applications, including anticancer, antiviral, and antimicrobial activities. Studies have shown that methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antiviral activity against herpes simplex virus type 1 and 2 and antimicrobial activity against various bacterial strains.
Propriétés
IUPAC Name |
methyl 3-[(4-propan-2-ylbenzoyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-10(2)11-4-6-12(7-5-11)15(18)17-13-8-9-21-14(13)16(19)20-3/h4-10H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKJEXHCYJVYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197860 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

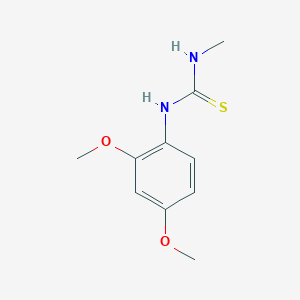
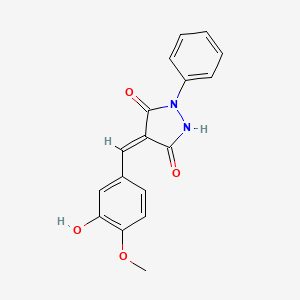
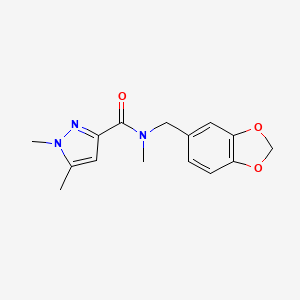
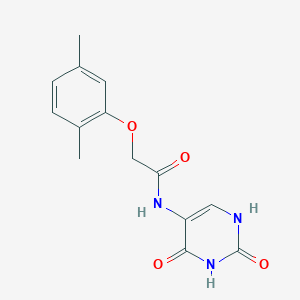
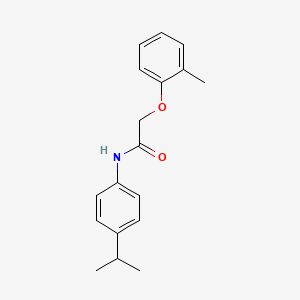


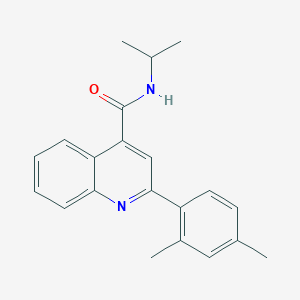

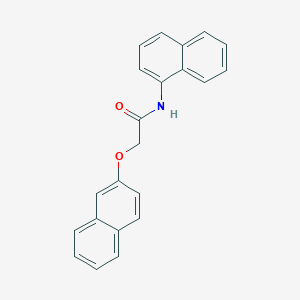
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]acetohydrazide](/img/structure/B5746929.png)
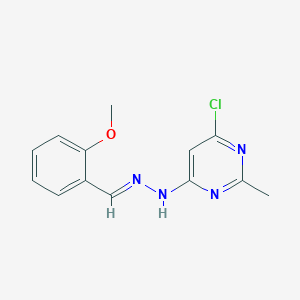
![4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5746940.png)
![N-(4-fluorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5746946.png)